N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H26F2N4O3S and its molecular weight is 464.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies
The synthesis of complex molecules often involves multi-step reactions to introduce various functional groups and to build the desired molecular scaffold. For example, a study by Lei et al. (2017) described a green synthetic method for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, indicating the importance of such compounds in inhibiting tumor necrosis factor alpha and nitric oxide. This process highlights the development of efficient and environmentally friendly synthetic routes for complex molecules (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017).
Structural Characterization
Advanced analytical techniques are crucial for confirming the structure of synthesized compounds. For instance, Subasri et al. (2016) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, showcasing the application of X-ray crystallography in elucidating complex molecular geometries. This work provides insights into the intramolecular interactions and conformational preferences of similar molecules (Subasri, S., Timiri, A., Barji, N. S., Jayaprakash, V., Vijayan, V., & Velmurugan, D., 2016).
Biological Applications
Antimicrobial Activity
Derivatives of complex molecules often exhibit significant biological activities. Majithiya and Bheshdadia (2022) synthesized novel derivatives of pyrimidine-triazole and investigated their antimicrobial activity against selected bacterial and fungal strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Majithiya, J.J. & Bheshdadia, B., 2022).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3S/c23-15-5-6-18(17(24)13-15)25-20(29)14-32-21-16-3-1-4-19(16)28(22(30)26-21)8-2-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDVZCFLHWUWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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